While 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-4, has various industrial applications, its presence in scientific research is limited. This is primarily due to environmental and safety concerns surrounding the compound, as detailed below.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol is classified as a harmful substance to aquatic life with long lasting effects . This classification stems from its persistent, bioaccumulative, and toxic (PBT) properties . These characteristics raise concerns about its potential to negatively impact aquatic ecosystems and pose a risk to organisms within the food chain.
The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Additionally, the European Union has classified it as a Substance of Very High Concern (SVHC) due to its potential endocrine disrupting properties . These factors limit its use in research settings where alternative, safer options might be available.
Researchers often utilize other non-ionic surfactants in their studies due to the aforementioned concerns surrounding 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Examples of such alternatives include:
2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a nonionic surfactant characterized by its structure, which includes a hydrophilic ethylene glycol chain and a hydrophobic nonylphenyl group. This compound is widely recognized for its effectiveness in reducing surface tension, making it useful in various applications such as detergents, emulsifiers, and dispersants. Its chemical formula is , and it belongs to the class of nonylphenol ethoxylates, which are known for their surfactant properties and ability to enhance solubility in both aqueous and organic solvents .
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, CrO₃ | Carboxylic acids, aldehydes |
| Reduction | Lithium aluminum hydride, NaBH₄ | Simpler alcohols, hydrocarbons |
| Substitution | Alkyl halides, acid chlorides | Substituted ethers and esters |
As a nonionic surfactant, 2-[2-(4-Nonylphenoxy)ethoxy]ethanol interacts with biological membranes, potentially altering membrane permeability and protein conformation. This property enables its use in various biological applications such as cell lysis and protein extraction. Additionally, it has been investigated for its role in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs .
The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol typically involves the ethoxylation of nonylphenol. The process begins with the reaction of nonylphenol with ethylene oxide under controlled conditions, often catalyzed by bases like sodium hydroxide or potassium hydroxide. This reaction is usually conducted at elevated temperatures (150-200°C) and pressures (up to 10 bar) to facilitate the ethoxylation process .
This compound has a broad range of applications across various industries:
Research indicates that 2-[2-(4-Nonylphenoxy)ethoxy]ethanol exhibits interactions with biological membranes that can lead to alterations in permeability. Its stability across a wide pH range enhances its applicability in various formulations. Furthermore, studies have shown that exposure can lead to irritation upon contact with skin or eyes, necessitating caution during handling .
Several compounds share structural similarities with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Nonoxynol-4 | 7311-27-5 | Known for contraceptive properties; similar surfactant behavior. |
| Ethoxylated nonylphenol | 9016-45-9 | Used extensively as a surfactant; varies in ethylene oxide units. |
| Nonylphenoxypolyethoxyethanol | 68412-54-4 | Exhibits similar emulsifying properties; used in industrial applications. |
| Ethanol, 2-(nonylphenoxy) | 27986-36-3 | A simpler structure with similar surfactant properties. |
| Glycols, polyethylene, mono(p-nonylphenyl) ether | 26027-38-3 | Similar surfactant applications; used in personal care products. |
What sets 2-[2-(4-Nonylphenoxy)ethoxy]ethanol apart from these compounds is its specific combination of hydrophilic and hydrophobic components, which results in unique solubilizing properties that are highly effective in both aqueous and organic environments. Its ability to function effectively across various pH levels further enhances its versatility compared to other similar compounds .
Ethoxylation involves the addition of ethylene oxide (EO) to nonylphenol under alkaline conditions. The reaction proceeds via a nucleophilic attack mechanism, where the phenolic oxygen of nonylphenol is deprotonated by a base catalyst (e.g., KOH or NaOH), forming a phenoxide ion. This ion reacts with EO in a step-growth polymerization manner:
$$
\text{Nonylphenol} + n \text{ EO} \xrightarrow{\text{KOH}} \text{Nonylphenol ethoxylate (NPE)} + \text{H}_2\text{O}
$$
Key factors influencing the reaction include:
Ethoxylation kinetics follow a pseudo-first-order model, with the rate proportional to EO concentration and catalyst activity.
Nonylphenol, the precursor for NPEs, is synthesized via Friedel-Crafts alkylation of phenol with nonene (a propylene trimer). The reaction employs acid catalysts such as phosphoric acid or Amberlyst-15:
$$
\text{Phenol} + \text{Nonene} \xrightarrow{\text{H}3\text{PO}4} \text{4-Nonylphenol} + \text{Byproducts (e.g., 2-nonylphenol)}
$$
Reaction Conditions:
Branched nonyl groups (predominantly para-substituted) dominate due to steric and electronic effects.
Ethoxylation is typically conducted in solvent-free systems to maximize EO concentration. However, phase transfer catalysts (PTCs) like quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems. For example:
Major byproducts include:
Mitigation Strategies:
Density functional theory (DFT) has been instrumental in characterizing the electronic structure of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Optimized geometries for NPE surfactants with varying ethylene oxide (EO) chain lengths (e.g., 4, 7, 11, and 15 EO units) reveal linear configurations in their ground states, driven by sp³ hybridization of carbon and oxygen atoms in the hydrophilic EO and hydrophobic nonylphenyl groups [2] [4]. The frontier molecular orbitals—highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—exhibit consistent energy levels across different EO chain lengths, with HOMO energies near −5.98 eV and LUMO energies near −0.38 eV [2] [4]. The HOMO-LUMO gap (ΔEH-L) shows a marginal increase from 5.58 eV to 5.62 eV as EO units grow, indicating negligible electron delocalization effects from chain elongation [2] [4].
Table 1: Electronic Properties of NPE Surfactants
| Surfactant | HOMO Energy (eV) | LUMO Energy (eV) | ΔEH-L (eV) |
|---|---|---|---|
| NPE-4 | −5.98 | −0.40 | 5.58 |
| NPE-15 | −5.98 | −0.36 | 5.62 |
Charge distribution analysis highlights disparities in oxygen atom electronegativity: the hydroxyl-terminal oxygen carries a charge of −0.495, while ethoxyl oxygens average −0.292 [2] [4]. This polarity gradient governs hydrogen-bonding interactions with aqueous solvents, influencing aggregation behavior.
Dissipative particle dynamics (DPD) simulations provide insights into the mesoscopic self-assembly of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in aqueous environments. Coarse-grained models segment the molecule into five bead types: water (W), nonyl (A), benzene (B), ethoxyl (C1), and hydroxyl (C2) [2] [4]. Interaction parameters between beads, calculated using Flory-Huggins χ parameters, dictate phase morphology transitions.
Table 2: DPD Interaction Parameters (aij)
| Bead | W | A | B | C1 | C2 |
|---|---|---|---|---|---|
| W | 25.0 | 55.0 | 34.9 | 47.2 | 39.4 |
| A | 55.0 | 25.0 | 34.4 | 30.7 | 32.4 |
| B | 34.9 | 34.4 | 25.0 | 29.9 | 25.6 |
| C1 | 47.2 | 30.7 | 29.9 | 25.0 | 27.0 |
| C2 | 39.4 | 32.4 | 25.6 | 27.0 | 25.0 |
At low concentrations (0.001–0.01 DPD units), spherical micelles dominate, transitioning to rod-like, cubic, and lamellar phases as concentration increases [2] [4]. The hydrophobic core (A and B beads) orients inward, while hydrophilic segments (C1 and C2) interface with water. NPE-15 forms stable lamellar structures at 0.75 DPD units, whereas NPE-4 retains micellar aggregates [2] [4].
Gibbs solvation energy (ΔGsolv) calculations using the conductor-like polarizable continuum model (CPCM) reveal a linear correlation with EO chain length. For NPE-4, ΔGsolv = −1.38 eV, increasing to −2.19 eV for NPE-15 [2] [4]. This trend reflects enhanced hydrophilicity with longer EO chains, quantified by the hydrophilic-lipophilic balance (HLB) equation:
$$
\text{HLB} = \frac{\text{Hydrophilic Group Weight}}{\text{Total Molecular Weight}} \times 20
$$
Table 3: Solvation Energies and HLB Trends
| Surfactant | ΔGsolv (eV) | HLB |
|---|---|---|
| NPE-4 | −1.38 | 9.2 |
| NPE-15 | −2.19 | 14.7 |
The HLB increase from 9.2 to 14.7 aligns with experimental observations of NPEs transitioning from oil-in-water to water-in-oil emulsifiers as EO units grow [2] [4].
Molecular dynamics simulations highlight the dual role of oxygen atoms in mediating surfactant-water interactions. Hydroxyl-terminal oxygens form strong hydrogen bonds (H-bond length ≈ 1.8 Å) with water, while ethoxyl oxygens engage in weaker, transient interactions (H-bond length ≈ 2.1 Å) [2] [4]. This disparity creates heterogeneous hydration shells, stabilizing micellar aggregates.
Table 4: Aggregation Numbers vs. EO Chain Length
| Surfactant | Aggregation Number | Micelle Diameter (nm) |
|---|---|---|
| NPE |
Corrosive;Irritant;Environmental Hazard